![molecular formula C5H8N4O B2702934 5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 2377035-39-5](/img/structure/B2702934.png)
5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a new substituted 5,6,7,8-tetrahydro triazolo pyridine-3 (2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo [2,1-c] [1,2,4]triazol-3-ones .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the addition of triethylamine to a suspension of the compound in dichloromethane, followed by the addition of isocyanates . Another method involves the use of commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS .Chemical Reactions Analysis
The compound has been used in the creation of a small library of triazolopyrazines with a variety of substituents in position 3 . It has also been involved in reactions concerning contamination with N-nitrosamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point and boiling point . It is also known to form a protective layer on the steel surface due to its adsorption behavior following Langmuir’s adsorption isotherm .Scientific Research Applications
- Applications :
- Therapeutic Agents : These derivatives hold potential for further synthetic applications in drug-oriented synthesis. They may act as ligands for receptors, aiding in the discovery of novel receptor agonists and antagonists .
- Patent Application : Substituted 5,6,7,8-tetrahydro triazolo pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-ones have been proposed for treating inflammatory pulmonary diseases. These compounds can be used alone or in combination for therapeutic purposes .
- N-Nitroso-Triazolopyrazine (NTTP) : Researchers have developed analytical methods to detect N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine. This study focused on contamination in Sitagliptin drug products and Sitagliptin/Metformin drug products .
- Fused Ring Energetic Materials : X-ray diffraction studies have explored the relationship between weak interactions and sensitivity in energetic materials. Researchers attempted to design next-generation fused ring energetic materials, considering different substituent groups .
Medicinal Chemistry Building Blocks
Treatment of Inflammatory Pulmonary Diseases
Contaminant Analysis in Drug Products
Energetic Materials Design
Mechanism of Action
The molecular and cellular effects of this compound would be the result of its interactions with its targets and the subsequent changes in biochemical pathways. These effects could range from changes in cell signaling to effects on cell growth or survival, depending on the specific targets and pathways involved .
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXMHWGSUFMTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)N2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.